molecular formula C23H44N2O4 B12557766 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid CAS No. 143258-02-0

3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid

Cat. No.: B12557766
CAS No.: 143258-02-0
M. Wt: 412.6 g/mol
InChI Key: XKDCBJVVSHJPMH-UHFFFAOYSA-N
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Description

3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is a complex organic compound with a unique structure that includes an acetyl group, a long-chain amide, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid typically involves multiple steps One common approach is to start with the preparation of the 13-oxotetradecyl amine, which can be synthesized through the oxidation of tetradecane followed by amination This intermediate is then reacted with 3-aminopropylamine to form the amide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine and acetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid involves its interaction with specific molecular targets. The acetyl group may facilitate binding to enzymes or receptors, while the long-chain amide can interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetyl{3-[(13-oxododecyl)amino]propyl}amino)butanoic acid
  • 3-(Acetyl{3-[(13-oxooctadecyl)amino]propyl}amino)butanoic acid

Uniqueness

3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with shorter or longer chain analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

143258-02-0

Molecular Formula

C23H44N2O4

Molecular Weight

412.6 g/mol

IUPAC Name

3-[acetyl-[3-(13-oxotetradecylamino)propyl]amino]butanoic acid

InChI

InChI=1S/C23H44N2O4/c1-20(19-23(28)29)25(22(3)27)18-14-17-24-16-13-11-9-7-5-4-6-8-10-12-15-21(2)26/h20,24H,4-19H2,1-3H3,(H,28,29)

InChI Key

XKDCBJVVSHJPMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N(CCCNCCCCCCCCCCCCC(=O)C)C(=O)C

Origin of Product

United States

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